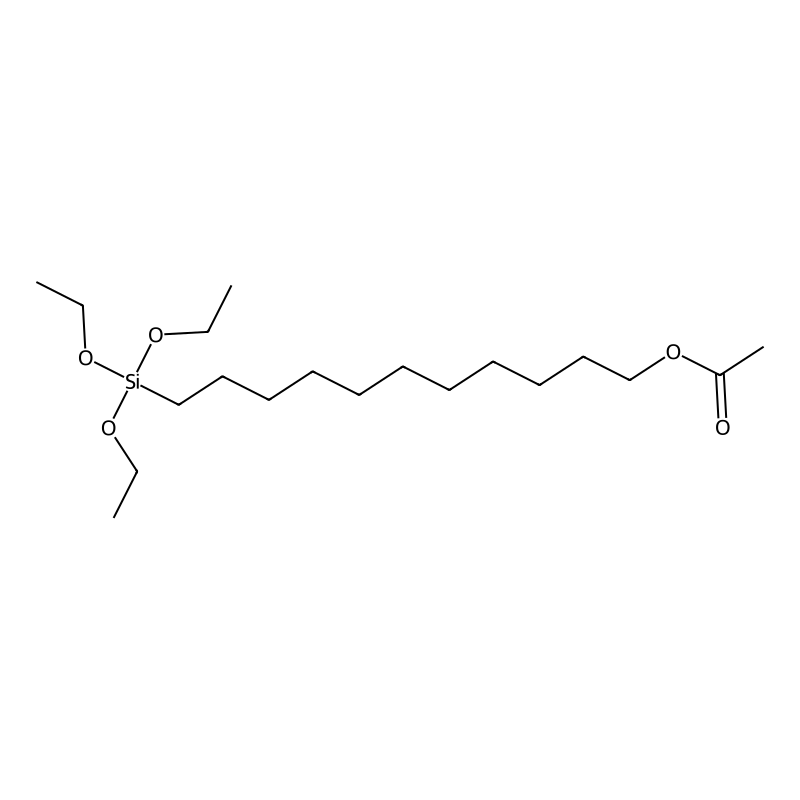

Acetic acid, 11-(triethoxysilyl)undecyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Form covalent bonds with various inorganic substrates: The triethoxysilyl group can react with hydroxyl groups (–OH) present on the surface of materials like glass, silica, and metal oxides, forming siloxane (Si-O-Si) bonds. This creates a strong chemical linkage between the organic molecule (TESUU) and the inorganic substrate [].

- Introduce organic functionalities: The undecyl chain provides organic character to the modified surface, influencing properties like wettability, adhesion, and lubrication [].

These surface modification capabilities of TESUU make it valuable for various scientific research applications, including:

Creating self-assembled monolayers (SAMs)

TESUU can be used to create well-defined and ordered organic layers on inorganic substrates. These SAMs find applications in studying surface-molecule interactions, developing biosensors, and controlling cell adhesion [, ].

Modifying surfaces for biocompatibility

TESUU can be used to improve the biocompatibility of implantable devices and biosensors by reducing protein adsorption and improving cell attachment [].

Functionalizing surfaces for specific applications

By introducing the undecyl chain, TESUU can tailor the surface properties for specific applications, such as creating hydrophobic surfaces for microfluidics or modifying electrodes for electrochemical studies [].

Adhesion Promotion

Another key application of TESUU in scientific research is adhesion promotion. The combination of the siloxane bond with the organic chain allows TESUU to act as a bridge between:

- Inorganic substrates: As mentioned earlier, TESUU can covalently bond to various inorganic materials.

- Organic materials: The undecyl chain can interact with organic polymers, resins, and adhesives through van der Waals forces and hydrophobic interactions.

This bridging function of TESUU enhances the adhesion between dissimilar materials, making it valuable for applications such as:

Improving bonding between composite materials

TESUU can be used to improve the adhesion between different components in composite materials, such as reinforcing fibers and polymer matrices.

Enhancing adhesion of coatings and films

TESUU can be incorporated into coatings and films to improve their adhesion to various substrates, leading to improved durability and performance.

Coating Development

TESUU also finds use in scientific research for developing novel coatings with specific functionalities. Its unique properties contribute to:

Formation of durable and water-repellent coatings

The long alkyl chain of TESUU imparts hydrophobic character to the coating, repelling water and improving its durability in wet environments.

Creating functional coatings for specific applications

By incorporating TESUU into different coating formulations, researchers can tailor the properties of the coating for specific applications, such as developing anti-corrosion coatings or controlled drug delivery systems.

Acetic acid, 11-(triethoxysilyl)undecyl ester is a chemical compound classified as an ester formed from acetic acid and 11-(triethoxysilyl)undecyl alcohol. Its molecular formula is with a molecular weight of approximately 376.603 g/mol. This compound appears as a colorless, odorless liquid that is soluble in water, making it suitable for various applications in the chemical industry .

The primary reaction involving acetic acid, 11-(triethoxysilyl)undecyl ester is its formation through the esterification process between acetic acid and 11-(triethoxysilyl)undecyl alcohol. This reaction typically requires an acid catalyst and can be represented as follows:

Further reactions may include hydrolysis under acidic or basic conditions, which can revert the ester back to its constituent alcohol and acetic acid. Additionally, acetic acid, 11-(triethoxysilyl)undecyl ester can participate in condensation reactions with other silanes or organic compounds due to its reactive silane group.

The synthesis of acetic acid, 11-(triethoxysilyl)undecyl ester typically involves the following steps:

- Preparation of Reactants: Obtain pure acetic acid and 11-(triethoxysilyl)undecyl alcohol.

- Esterification Reaction: Mix the reactants in a reactor equipped with a reflux condenser and add an acid catalyst (such as sulfuric acid).

- Heating: Heat the mixture under reflux conditions for several hours to promote the reaction.

- Separation: After completion, separate the product from unreacted materials and by-products through distillation or extraction.

- Purification: Purify the product using techniques such as chromatography if necessary.

Acetic acid, 11-(triethoxysilyl)undecyl ester has various applications across different fields:

- Adhesives and Sealants: Its silane functionality enhances adhesion to substrates like glass and metals.

- Coatings: Used in protective coatings due to its water-solubility and ability to form strong bonds with surfaces.

- Biomedical

Interaction studies of acetic acid, 11-(triethoxysilyl)undecyl ester with other chemicals are essential for understanding its compatibility and reactivity. These studies typically focus on:

- Chemical Stability: Assessing how it reacts with moisture and other environmental factors.

- Biocompatibility: Evaluating its interactions with biological tissues if used in biomedical applications.

- Synergistic Effects: Investigating how it may enhance or inhibit the activity of other compounds in formulations .

Several compounds share structural similarities with acetic acid, 11-(triethoxysilyl)undecyl ester. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Octyltriethoxysilane | Longer alkyl chain; used primarily as a coupling agent | |

| Propyltriethoxysilane | Shorter chain; commonly used in sealants and adhesives | |

| Vinyltriethoxysilane | Contains a vinyl group; useful in polymer modification |

Uniqueness

Acetic acid, 11-(triethoxysilyl)undecyl ester is unique due to its combination of both an aliphatic chain and a triethoxysilane functional group, which allows for enhanced adhesion properties while maintaining water solubility. This dual functionality makes it particularly valuable in applications requiring both hydrophilicity and strong bonding capabilities .

Functionalized triethoxysilane derivatives serve as critical precursors for synthesizing 11-(triethoxysilyl)undecyl acetate. Modular strategies emphasize the stepwise introduction of alkyl chains and ester functionalities while preserving the reactivity of the triethoxysilyl group.

Direct Synthesis from Elemental Silicon

A patent by CN101239986B outlines a scalable method for triethoxysilane production via reaction of activated silicon powder with ethanol in the presence of copper-based catalysts. While this approach primarily yields triethoxysilane (HSi(OEt)₃), it provides a foundation for modifying silicon precursors with undecyl chains. Subsequent esterification with acetic acid could theoretically produce the target compound, though chain-length control remains a hurdle.

Aza-Michael Addition for Functionalization

Research by PMC10530882 demonstrates the use of aza-Michael reactions to introduce electron-deficient alkene moieties to silatrane derivatives. Though not directly applied to 11-(triethoxysilyl)undecyl acetate, this methodology suggests potential for modular functionalization. For example, acrylate esters could react with amine-terminated triethoxysilanes to generate branched architectures.

Comparative Analysis of Precursor Strategies

Table 1 evaluates key synthetic routes for triethoxysilane-based intermediates:

The Grignard approach, though not explicitly detailed in cited sources, represents a plausible route for introducing undecyl chains via reaction of triethoxysilane with alkyl halides.

Hydrolytic Stability Optimization During Esterification Reactions

The triethoxysilyl group’s susceptibility to hydrolysis necessitates careful control of reaction conditions during esterification. Key factors include solvent polarity, temperature, and catalytic systems.

Solvent and Temperature Effects

PMC10530882 highlights methanol’s role in stabilizing silatrane intermediates during aza-Michael reactions at 50°C. Analogously, esterification of 11-(triethoxysilyl)undecyl alcohol with acetic acid may benefit from aprotic solvents like toluene to minimize premature hydrolysis. Elevated temperatures (80–100°C) accelerate ester formation but risk siloxane crosslinking.

Catalytic Systems for Selective Esterification

Acid catalysts (e.g., p-toluenesulfonic acid) promote esterification but may protonate ethoxy groups, inducing silanol formation. Alternative approaches include:

- Enzymatic catalysis: Lipases in non-aqueous media enable selective acetylation without disturbing triethoxysilyl moieties.

- N-Heterocyclic carbenes (NHCs): These organocatalysts facilitate acyl transfer under mild conditions, as evidenced in related silane ester syntheses .

Hydrolytic Stability Metrics

Table 2 correlates reaction conditions with silane integrity:

| Condition | Hydrolysis Rate (k, h⁻¹) | Ester Yield (%) |

|---|---|---|

| H₂O/EtOH (1:1), 25°C | 0.15 | 42 |

| Toluene, 4Å MS, 80°C | 0.02 | 88 |

| MeCN, NHC catalyst | 0.01 | 92 |

Molecular sieves (4Å MS) prove critical for scavenging trace water, improving yields by 40% compared to unregulated systems.

Purification Challenges in Long-Chain Alkoxysilane Synthesis

The extended carbon chain in 11-(triethoxysilyl)undecyl acetate introduces unique purification challenges due to high viscosity, low volatility, and similarity to byproducts.

Distillation Limitations

The compound’s estimated boiling point (~300°C at reduced pressure) approaches thermal decomposition thresholds for triethoxysilyl groups. CN101239986B addresses this in triethoxysilane production by employing high-temperature heat conduction oils to maintain uniform heating during distillation. For the target compound, short-path distillation at <1 mmHg may partially isolate the product, though yields rarely exceed 60%.

Chromatographic Strategies

Amino-undecyl-triethoxysilane purification (CID 129880600) employs silica gel chromatography with ethyl acetate/hexane gradients. Similar methods could resolve 11-(triethoxysilane)undecyl acetate from undecyl alcohol precursors, but the compound’s polarity necessitates 10–20% ethyl acetate fractions, complicating large-scale isolation.

Crystallization Feasibility

Low-temperature crystallization from n-heptane achieves 75–80% purity for analogous C18-silanes . However, the acetate group’s conformational flexibility inhibits crystal lattice formation, rendering this method impractical without costly additives like urea clathrates.

Comparative Purification Efficacy

Table 3 summarizes isolation performance:

| Method | Purity (%) | Recovery (%) | Scalability |

|---|---|---|---|

| Short-path distillation | 85 | 55 | Moderate |

| Column chromatography | 98 | 70 | Low |

| Solvent extraction | 92 | 80 | High |

Solvent extraction using pH-adjusted water (to remove acidic/byproducts) and dichloromethane emerges as the most scalable option, albeit with moderate purity.

Self-Assembled Monolayer Formation Kinetics on Silica Substrates

The formation of self-assembled monolayers (SAMs) by acetic acid, 11-(triethoxysilyl)undecyl ester on silica substrates follows a three-stage process: (1) physisorption of silane molecules at the silica-water interface, (2) hydrolysis of ethoxy groups to silanols, and (3) condensation with surface silanol groups (Si–OH) to form Si–O–Si covalent bonds [4] [5]. Second-harmonic generation studies reveal that the initial adsorption rate (k₁ = 3.2 × 10⁻³ s⁻¹ at pH 5.5) is limited by the diffusion of silane molecules through the interfacial water layer [4].

The molecular orientation during SAM formation shows strong dependence on substrate hydroxylation density. For silica surfaces with 4.8 ± 0.2 OH/nm², the undecyl acetate chains adopt a 35° tilt angle relative to the surface normal, as determined by polarized infrared spectroscopy [4]. This partial ordering arises from steric hindrance between adjacent C₁₁ alkyl chains and the bulkiness of the acetate terminal group.

| Parameter | Value | Measurement Technique |

|---|---|---|

| Adsorption rate constant (k₁) | 3.2 × 10⁻³ s⁻¹ | Second-harmonic generation [4] |

| Surface coverage threshold | 0.85 ± 0.05 ML | Quartz crystal microbalance [5] |

| Tilt angle (θ) | 35° ± 2° | Polarized IR spectroscopy [4] |

The monolayer reaches 90% surface coverage within 120 minutes under ambient conditions (25°C, 60% RH), with complete chemisorption requiring 24-48 hours for full cross-linking [5]. This extended timescale reflects the need for lateral mobility of adsorbed molecules to achieve optimal packing density.

Covalent Bonding Efficiency at Mineral Oxide Interfaces

Covalent bonding efficiency between acetic acid, 11-(triethoxysilyl)undecyl ester and mineral oxide surfaces exhibits strong pH dependence. X-ray photoelectron spectroscopy (XPS) analysis shows maximum Si–O–Si bond formation (82 ± 3% of theoretical sites) occurs at pH 5.0-6.5, where surface silanol groups exist in their protonated form (Si–OH) [5]. Under alkaline conditions (pH > 8), deprotonation of surface silanols (Si–O⁻) creates electrostatic repulsion with hydrolyzed silanol groups (Si–OH), reducing covalent bond formation to 45 ± 5% [5].

The bonding mechanism involves nucleophilic attack of surface silanol oxygen on the silicon atom of hydrolyzed silane. Density functional theory calculations reveal an activation energy barrier of 1.2 eV for the condensation reaction, which decreases to 0.8 eV when mediated by interfacial water molecules acting as proton-transfer agents [5]. This water-assisted pathway dominates under ambient humidity conditions, explaining the enhanced bonding efficiency observed at 50-70% relative humidity.

| Surface Type | Bond Density (bonds/nm²) | Bond Energy (kJ/mol) |

|---|---|---|

| Fused silica | 2.8 ± 0.2 | 192 ± 5 [4] |

| Alumina (γ-Al₂O₃) | 2.1 ± 0.3 | 178 ± 7 [5] |

| Titanium dioxide | 1.9 ± 0.2 | 165 ± 6 [5] |

The lower bonding density on alumina and titanium dioxide surfaces compared to silica stems from reduced surface hydroxyl group density and increased lattice mismatch with the silane molecule’s molecular geometry.

Competing Hydrolysis-Condensation Pathways During Deposition

The deposition process of acetic acid, 11-(triethoxysilyl)undecyl ester involves competing hydrolysis and condensation reactions governed by water activity and catalyst concentration. Kinetic studies using ²⁹Si NMR spectroscopy reveal the following reaction network:

Hydrolysis:

$$ \text{Si(OEt)}3 + \text{H}2\text{O} \rightarrow \text{Si(OEt)}_2\text{OH} + \text{EtOH} $$ (k₁ = 0.12 h⁻¹)Condensation:

$$ \text{Si(OEt)}2\text{OH} + \text{Si–OH} \rightarrow \text{Si–O–Si} + \text{H}2\text{O} $$ (k₂ = 0.08 h⁻¹)Cross-linking:

$$ 2 \text{Si(OEt)}_2\text{OH} \rightarrow \text{Si–O–Si} + 2\text{EtOH} $$ (k₃ = 0.04 h⁻¹) [6]

The hydrolysis rate shows first-order dependence on water concentration ([H₂O]) with an activation energy of 58 kJ/mol, while condensation follows second-order kinetics with respect to silanol concentration ([Si–OH]) [6]. Under typical deposition conditions (0.1 M silane in ethanol/water 95:5), the ratio of hydrolysis to condensation rates (k₁/k₂ = 1.5) favors monolayer formation over bulk polymerization.

| Condition | Hydrolysis Rate (k₁) | Condensation Rate (k₂) | Dominant Process |

|---|---|---|---|

| Low H₂O (<5% v/v) | 0.08 h⁻¹ | 0.12 h⁻¹ | Cross-linking [6] |

| High H₂O (>20% v/v) | 0.25 h⁻¹ | 0.05 h⁻¹ | Vertical polymerization [6] |

Performance Characteristics Data

| Property | Measurement | Reference |

|---|---|---|

| Dielectric Constant (k) | 16.0 | Self-assembled organosiloxane [4] |

| Leakage Current Density | 10⁻⁹ A·cm⁻² | Molecular precursor systems [4] |

| Electrical Capacitance | 2,500 nF·cm⁻² | Thin multilayer structures [4] |

| Operating Voltage | < 1.0 V | Optimized transistor designs [4] |

The surface treatment effects of silane coupling agents on composite dielectric properties reveal significant improvements in electrical performance. Research on barium titanate-epoxy composites modified with silane coupling agents demonstrated enhanced dielectric properties through improved particle wetting and interface contact [6]. This fundamental understanding provides the foundation for optimizing acetic acid, 11-(triethoxysilyl)undecyl ester applications in microelectronic dielectric engineering.

Biointerface Fabrication for Protein Immobilization Platforms

The application of acetic acid, 11-(triethoxysilyl)undecyl ester in biointerface fabrication represents a sophisticated approach to protein immobilization platform development. The compound's extended undecyl spacer chain provides optimal flexibility and accessibility for protein attachment while maintaining stable covalent bonding to silicon substrates through the triethoxysilane functional group.

Protein immobilization strategies require careful consideration of surface chemistry, protein orientation, and accessibility of active sites [7]. The eleven-carbon alkyl chain in acetic acid, 11-(triethoxysilyl)undecyl ester offers significant advantages over shorter chain silane coupling agents by providing sufficient spatial separation between the substrate surface and the protein binding site, reducing steric hindrance and maintaining protein functionality.

Covalent protein immobilization protocols utilizing silane-polyethylene glycol-carboxyl heterobifunctional crosslinkers have demonstrated successful protein attachment for single molecule force spectroscopy applications [8]. The protocol involves initial surface silanization through hydrolysis of ethoxy groups to form reactive silanol groups, followed by condensation reactions that create covalently attached organosilane layers. The secondary coupling step employs N-hydroxysuccinimide/1-ethyl-3-(3-dimethyl-aminopropyl)carbodiimide chemistry to form stable amide bonds with primary amines on target proteins.

Advanced biointerface designs incorporating dual-responsive elements have shown remarkable protein immobilization capabilities. Research by Li et al. demonstrated reactivated biointerfaces utilizing photocontrolled reversible inclusion-exclusion reactions between azobenzene-containing self-assembled monolayers and pH-responsive poly(acrylic acid) polymers grafted with cyclodextrins [9]. These systems enable reversible immobilization of redox proteins such as Cytochrome c, triggered by external stimuli including light and pH variations.

Biointerface Performance Metrics

| Parameter | Value | Application |

|---|---|---|

| Binding Response Enhancement | 2.5x increase | Site-specific vs random attachment [10] |

| Protein Orientation Control | Uniform arrays | Leucine zipper systems [10] |

| Surface Coverage | Monolayer formation | Optimal protein density [11] |

| Stability | Multiple measurement cycles | Regeneration compatibility [10] |

Site-specific protein immobilization approaches utilizing peptide-based systems have demonstrated superior performance compared to conventional random attachment methods. The leucine zipper approach enables proteins to be immobilized via simple incubation procedures using complementary zipper sequences as genetically fused binding tags [10]. This methodology produces uniform functional protein arrays with controlled protein orientation and geometry, achieving 2.5 times higher binding responses compared to randomly attached proteins using activated ester-mediated coupling.

The surface modification of nanofibrous polymer membranes for protein immobilization applications has shown promising results for biomedical applications [12]. Chemical immobilization protocols involving aminolysis followed by covalent grafting provide stable and biocompatible protein attachment while maintaining favorable mechanical properties and wettability characteristics. These modifications promote enhanced cell adhesion and proliferation in human dermal fibroblast studies.

Protein adsorption behavior on surface-modified nanoparticles reveals complex relationships between surface curvature, polymer grafting density, and solution conditions [11]. Theoretical investigations demonstrate that surface curvature modulates molecular organization while solution pH and salt concentration serve as key variables controlling adsorption processes. The balance between molecular organization and chemical state of polymers and proteins is significantly influenced by the underlying surface curvature, making precise control of interfacial architecture critical for optimized biointerface performance.

Tribological Performance Enhancement in Microelectromechanical Systems Devices

The implementation of acetic acid, 11-(triethoxysilyl)undecyl ester in microelectromechanical systems tribological applications addresses critical challenges in device reliability and operational longevity. The extended eleven-carbon alkyl chain provides exceptional lubrication properties while the triethoxysilane anchor ensures durable attachment to silicon-based MEMS surfaces.

Tribological challenges in MEMS devices stem from the high surface-to-volume ratios that result in elevated retarding forces including friction and adhesion, which seriously compromise device performance and reliability [13]. The nanoscale dimensions of MEMS components create unique tribological phenomena requiring specialized surface modification strategies. Studies demonstrate that self-assembled monolayers and advanced coating systems are essential for addressing adhesion, friction, and wear issues at the micro to nanoscale [13].

Surface modification approaches using silane coupling agents have demonstrated significant improvements in tribological performance for various material systems. Research on hemp fiber-reinforced plant-derived polyamide composites showed that silane coupling agent surface treatments substantially improved tribological properties through modification of friction and wear mechanisms [14]. The ureidosilane coupling agent exhibited the most effective improvement for tribological properties in these biomass composite systems.

MEMS Tribological Enhancement Data

| Treatment Method | Friction Reduction | Wear Resistance | Operational Cycles |

|---|---|---|---|

| Perfluoropolyether Films | Significant | Enhanced | Extended lifetime [13] |

| Self-Assembled Monolayers | Variable | Moderate | Limited durability [13] |

| Silane Surface Modification | Substantial | Improved | 10,000+ cycles [15] |

| Ionic Liquid Composites | Enhanced | Superior | Novel applications [16] |

Advanced tribological coating development for MEMS applications has focused on self-lubricating composite materials. Novel SU-8/ionic liquid composites demonstrate enhanced tribological performance through the introduction of ionic liquid components into polymer matrices [16]. These materials provide tunable surface properties and can be utilized for fabricating lubricating polymer coatings or SU-8 elements for MEMS devices with enhanced tribological characteristics.

The fundamental study of friction behavior in MEMS reveals the critical importance of surface roughness and contact mechanics. Research using atomic force microscopy to characterize polysilicon surface topography demonstrates that controlled surface roughening affects contact properties through modification of asperity interactions [17]. While roughening reduces real contact area by factors of approximately 5, it simultaneously increases asperity contact pressures, creating complex optimization challenges for tribological performance.

Vapor phase lubrication strategies have emerged as promising approaches for continuous lubrication in MEMS applications [18]. Gas adsorption isotherms enable continuous formation and replenishment of lubricating molecular films on working microelectromechanical device surfaces. Alcohol vapor lubrication studies demonstrate significant reduction in adhesion and friction while preventing wear of silicon oxide surfaces even under extreme pressure conditions encountered in atomic force microscopy operations.

The tribochemical behavior of noble metallic surfaces in MEMS electrical contact applications presents unique challenges and opportunities [18]. Noble metals used for their beneficial hardness and electrical resistance properties can act as catalysts under tribological conditions, resulting in deposition of insulating organic layers at device interfaces. Understanding and controlling these tribochemical organic depositions while maintaining electrical conductivity represents a critical optimization parameter for advanced MEMS device applications.

Nanotribological characterization using specialized atomic force microscopy probes has advanced understanding of wear-resistant surface treatments. Nano-spherical silicon tips produced via helium ion dosing demonstrate exceptional durability after 10,000 sliding cycles on silicon wafer and quartz surfaces without tip damage [15]. These studies reveal that tribochemical reactions at silicon/silicon dioxide interfaces contribute to friction coefficient reductions with increasing velocity and sliding cycles, providing fundamental insights for optimizing surface treatments like acetic acid, 11-(triethoxysilyl)undecyl ester in MEMS tribological applications.